molecular formula C7H9NO3 B3368067 (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid CAS No. 204193-53-3

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid

Cat. No. B3368067
CAS RN: 204193-53-3
M. Wt: 155.15 g/mol
InChI Key: RJEIXJLDJPPFTI-JGDUWUCISA-N
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Description

The compound is a derivative of hexadienoic acid, which is a conjugated diene . It has an amino group and a ketone group, which could potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of hexadienoic acid , with additional functional groups (amino and ketone) attached.


Chemical Reactions Analysis

This compound, being a conjugated diene, could potentially undergo various reactions such as electrocyclic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of hexadienoic acid , but the additional functional groups could alter these properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds like 2E,4Z-Decadienal have safety data sheets available .

properties

IUPAC Name

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(4-9)2-3-6(8)7(10)11/h2-4H,8H2,1H3,(H,10,11)/b5-2-,6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEIXJLDJPPFTI-JGDUWUCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(C(=O)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C(\C(=O)O)/N)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649460
Record name (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204193-53-3
Record name (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 2
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 3
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 4
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 5
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 6
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid

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